![molecular formula C25H24N2O3 B2546904 N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 954068-50-9](/img/structure/B2546904.png)
N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide" is a structurally complex molecule that is likely to have significant biological activity due to the presence of multiple functional groups and aromatic systems. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer potential properties and activities. For instance, the structural characterization of N-phenyl-4-oxo-4H-2-chromone carboxamides and the study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide suggest that the arrangement of functional groups and the overall molecular conformation can significantly influence the biological activity of such compounds.
Synthesis Analysis
The synthesis of complex organic molecules like the one often involves multi-step reactions, where regioselectivity and the stability of intermediates play a crucial role. The study on N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide indicates that understanding the acid/base behavior and reaction pathways is essential for achieving the desired regioselectivity in the synthesis process. Although the exact synthesis route for "this compound" is not provided, similar principles would likely apply.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide , has been investigated using techniques like X-ray diffraction. These studies reveal the importance of dihedral angles and intramolecular interactions in determining the conformation of the molecule, which in turn can affect its biological activity. The presence of aromatic rings and amide groups in the compound of interest suggests that it may also exhibit a planar structure, potentially influencing its interaction with biological targets.
Chemical Reactions Analysis
The reactivity of carboxamide compounds can be influenced by the presence of substituents on the aromatic rings and the nature of the amide bond. For example, the study of 4-oxoquinolines shows that the presence of a carboxamide unit can be associated with various biological activities, and the regioselectivity of reactions involving these units is a key factor in determining the final product. The compound , with its biphenyl and morpholino groups, may exhibit unique reactivity patterns that could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as their solubility, stability, and binding affinity to biological targets, are often determined by their molecular structure. For instance, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide show that the substitution pattern on the aromatic rings can significantly affect the compound's charge at physiological pH, which in turn influences its biological activity and distribution. The compound of interest may also exhibit unique physicochemical properties due to its structural features, which could be relevant for its potential use as a pharmaceutical agent.
科学的研究の応用
Synthesis and Chemical Properties
N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide belongs to a broader class of compounds with potential applications in medicinal chemistry due to their diverse chemical and biological properties. The synthesis and evaluation of similar compounds reveal their significance in developing new therapeutic agents.
Efficient Synthesis with OxymaPure/DIC
A study by El‐Faham et al. (2013) demonstrates the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the synthesis of a novel series of α-ketoamide derivatives, showcasing an efficient method for producing compounds with potentially significant biological activities. This method offers clear advantages in purity and yield compared to traditional approaches, indicating a pathway for synthesizing complex molecules including this compound derivatives (El‐Faham et al., 2013).
Antitumor Potential and DNA Intercalation
Research by Atwell et al. (1989) explores the antitumor activity of phenyl-substituted derivatives of minimal DNA-intercalating agents, highlighting the structural importance for effective intercalative binding to DNA. This research sheds light on the potential antitumor applications of structurally related compounds, suggesting avenues for further investigation into this compound as a minimal DNA-intercalating agent with therapeutic potential (Atwell et al., 1989).
Novel Building Blocks for Pharmaceutical Interest
The synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates by Trstenjak et al. (2013) through rhodium(II) acetate catalyzed carbene insertion presents new building blocks for bioactive compound synthesis. This methodological advancement contributes to the development of pharmaceuticals by providing versatile intermediates, potentially applicable to the synthesis of compounds like this compound (Trstenjak et al., 2013).
特性
IUPAC Name |
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-24(27-15-16-30-23(18-27)21-9-5-2-6-10-21)17-26-25(29)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-14,23H,15-18H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELXIGNHMTYTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[1-(1,2-thiazol-5-yl)ethyl]propanamide](/img/structure/B2546821.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2546824.png)
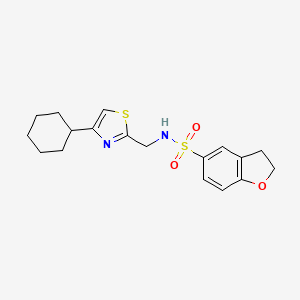
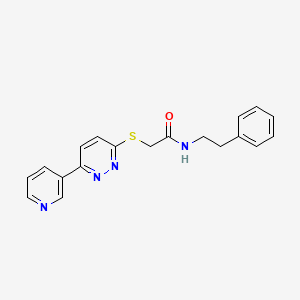

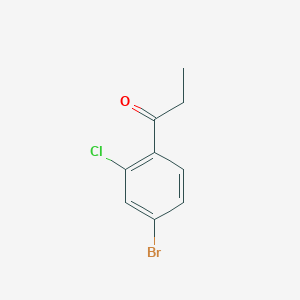
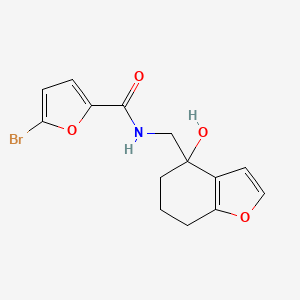
![3-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2546832.png)

![N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2546835.png)
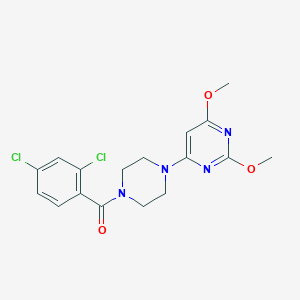
![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2546840.png)
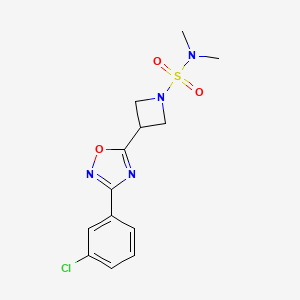
![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2546844.png)